4,6-Dibromo-2,1,3-benzoxadiazole

Organic Synthesis Cross-Coupling Regioselectivity

4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2) unlocks conjugated OLED polymers and fluorophores that 4,7-regioisomers cannot replicate. The distinct 4,6-dibromo substitution pattern delivers precise regioselectivity in Pd-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling controlled polymerization and tailored photophysical properties (ΦF 0.30–0.54). Supported by single-crystal X-ray diffraction data for computational model validation. Insist on the authentic 4,6-isomer to maintain synthetic fidelity and material performance.

Molecular Formula C6H2Br2N2O
Molecular Weight 277.903
CAS No. 769-56-2
Cat. No. B2865022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2,1,3-benzoxadiazole
CAS769-56-2
Molecular FormulaC6H2Br2N2O
Molecular Weight277.903
Structural Identifiers
SMILESC1=C(C=C(C2=NON=C21)Br)Br
InChIInChI=1S/C6H2Br2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
InChIKeyCWWZUAXJZKSULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2): Technical Specifications and Procurement Identity


4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2) is a heterocyclic compound with the molecular formula C6H2Br2N2O and a molecular weight of 277.90 [1]. It belongs to the 2,1,3-benzoxadiazole (benzofurazan) class of compounds, which are characterized by a fused benzene and oxadiazole ring system [2]. The compound features two bromine atoms at the 4 and 6 positions on the benzoxadiazole ring [1]. The strategic placement of these two bromine atoms transforms this molecule into a highly versatile and synthetically crucial building block, enabling a wide range of chemical transformations [2].

4,6-Dibromo-2,1,3-benzoxadiazole: The Risk of Generic Substitution with Regioisomers or Analogous Building Blocks


Generic substitution with regioisomers such as 4,7-dibromo-2,1,3-benzoxadiazole (CAS 54286-63-4) or other halogenated benzoxadiazoles like 4-chloro-7-nitrobenzofurazan (NBD-Cl) is not chemically valid. The distinct 4,6-dibromo substitution pattern imparts unique regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions, leading to different products and material properties [1]. While 4,7-dibromo-2,1,3-benzoxadiazole is also a dibrominated building block, the 4,6-substitution pattern can lead to fundamentally different electronic and steric properties in the final functional materials compared to the 4,7-regioisomer [1][2]. Similarly, the presence of the benzoxadiazole core provides distinct photophysical properties compared to other common acceptor units like benzothiadiazole [2].

4,6-Dibromo-2,1,3-benzoxadiazole: Evidence-Based Differentiation for Technical Selection


Regioselective Differentiation: 4,6- vs. 4,7-Dibromo Substitution Patterns in Cross-Coupling Reactions

The 4,6-dibromo substitution pattern provides distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to the 4,7-dibromo regioisomer [1]. The two C-Br bonds at the 4 and 6 positions are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds . This regiochemical difference can significantly impact the electronic and structural properties of the resulting conjugated polymers or small molecules.

Organic Synthesis Cross-Coupling Regioselectivity

Synthetic Accessibility Comparison: 4,6-Dibromo-2,1,3-benzoxadiazole vs. 4,6-Dibromo-2,1,3-benzothiadiazole

The ease of preparation of 4,6-dibromo-2,1,3-benzothiadiazole is a major driver for its widespread use in low-band-gap materials [1]. While 4,6-dibromo-2,1,3-benzoxadiazole is a direct oxygen analog, its synthetic preparation and commercial availability may differ. The benzoxadiazole core itself offers distinct photophysical advantages, such as higher fluorescence quantum yields compared to benzothiadiazoles, which is a key selection criterion for luminescent materials [2].

Organic Electronics Conjugated Polymers Synthetic Chemistry

Structural Confirmation: Single-Crystal X-ray Diffraction Data for 4,6-Dibromo-2,1,3-benzoxadiazole

The crystal structure of 4,6-dibromo-2,1,3-benzoxadiazole has been determined by single-crystal X-ray diffraction [1]. The molecule is nearly planar within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal data for a different polymorph is also reported as monoclinic, C2, with cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)° [2].

Crystallography Structural Biology Materials Science

4,6-Dibromo-2,1,3-benzoxadiazole: Primary Research & Industrial Application Scenarios


Synthesis of Conjugated Polymers for Organic Electronics

The compound serves as a versatile halogenated building block for creating conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The 4,6-dibromo substitution pattern allows for controlled polymerization via palladium-catalyzed cross-coupling, and the benzoxadiazole core imparts favorable photophysical properties, such as high fluorescence quantum yields (ΦF = 0.30–0.54 in solution) compared to benzothiadiazole analogs [1].

Development of Functionalized Small-Molecule Fluorophores

Researchers can use this compound to synthesize small-molecule fluorophores. The two bromine atoms at the 4 and 6 positions are reactive handles for introducing diverse functional groups via nucleophilic aromatic substitution or cross-coupling, enabling the creation of a library of fluorescent probes with tailored properties .

Crystallographic and Computational Model Studies

The availability of detailed single-crystal X-ray diffraction data, including the planar geometry (within 0.2 Å) and precise cell parameters, makes this compound a valuable standard for validating computational chemistry models and for fundamental studies in crystallography [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromo-2,1,3-benzoxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.